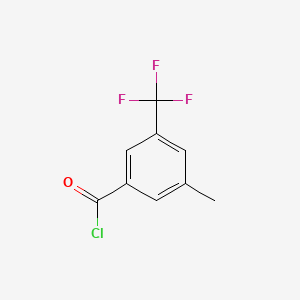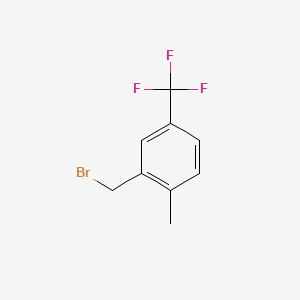
1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane
Overview
Description
“1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane” is a chemical compound with the CAS Number: 4265-28-5. It has a molecular weight of 184.591. The IUPAC name for this compound is 2-chloro-1,1,2-trifluoro-3-methyl-3-vinylcyclobutane1.
Molecular Structure Analysis
The InChI code for “1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane” is 1S/C7H8ClF3/c1-3-5(2)4-6(9,10)7(5,8)11/h3H,1,4H2,2H31. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.591. It’s recommended to be stored in a refrigerated environment1. The purity of the compound is reported to be 95%1.
Scientific Research Applications
Reactions with Unsaturated Compounds
Research into the reactions of diazoalkanes with unsaturated compounds, including 1,1,2,2-tetrafluoro-3-vinylcyclobutane and 2,3,3-trifluoro-1-vinylcyclobutene, highlights the formation of [3+2] and [1+2] cycloadducts through 1,3-dipolar cycloaddition. The study showcases the generation of cyclobutylpyrazolines and their transformation under thermolysis or in the presence of palladium catalysts into cyclopropane derivatives, demonstrating the chemical versatility and reactivity of these fluorine-containing cyclobutanes (Tomilov et al., 2001).
Conformational Analysis
Investigations into the vibrational spectra and conformations of polyhalogenated cyclobutanes, such as 1-chloro-2,2,3,3-tetrafluorocyclobutane, provide insight into the conformational preferences and energetics of these molecules. This research is crucial for understanding the structural aspects that influence the chemical reactivity and physical properties of cyclobutane derivatives (Braude et al., 1990).
Synthesis and Polymerization
The synthesis and polymerization studies of trimethyl bicyclobutane-1,2,2-tricarboxylate reveal pathways to create novel polymers from cyclobutane derivatives. These studies highlight the potential for developing new materials with unique properties, leveraging the structural uniqueness of cyclobutanes (Hall & Fischer, 1977).
Isomerization Studies
Research into the isomerization of cyclobutane derivatives, such as the transformation of perfluoro-(1,2-dimethylenecyclobutane) to perfluoro-(2-methyl-3-methylenecyclobutene), provides valuable insights into the thermal and catalytic processes that can alter the structure of cyclobutanes. This knowledge is vital for understanding the stability and reactivity of cyclobutane-containing compounds under various conditions (Banks et al., 1966).
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy has been utilized to study the structure and dynamics of 1,1-difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane, revealing long-range H-F spin-spin coupling. Such studies are crucial for the detailed understanding of the electronic environment and molecular geometry of cyclobutane derivatives, offering insights into their chemical behavior and potential applications (Takahashi, 1962).
Safety And Hazards
The Material Safety Data Sheet (MSDS) for “1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane” can provide detailed safety and hazard information1. It’s always important to handle chemical compounds in accordance with the recommended safety procedures.
Future Directions
As for future directions, it’s difficult to predict without specific context. The compound could potentially be used in research or industrial applications that take advantage of its unique structure and properties. However, more studies would be needed to fully understand its potential uses.
Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-chloro-1-ethenyl-2,3,3-trifluoro-1-methylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3/c1-3-5(2)4-6(9,10)7(5,8)11/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCVAZGIZYWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1(F)Cl)(F)F)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380372 | |
| Record name | 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane | |
CAS RN |
4265-28-5 | |
| Record name | 2-Chloro-1-ethenyl-2,3,3-trifluoro-1-methylcyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trifluoro-2-chloro-3-methyl-3-vinylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)


![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)




![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)